UNC2541
Overview
Description
UNC2541 is a potent and specific inhibitor of Mer tyrosine kinase (MerTK). It binds in the MerTK ATP pocket with an inhibitory concentration (IC50) of 4.4 nanomolar. This compound inhibits phosphorylated MerTK with an effective concentration (EC50) of 510 nanomolar . MerTK is a receptor tyrosine kinase involved in the regulation of immune responses, cell survival, and phagocytosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC2541 involves the preparation of macrocyclic pyrimidines. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of a macrocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not publicly available. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards. The production process involves multiple steps, including synthesis, purification, and quality testing to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: UNC2541 primarily undergoes binding reactions with MerTK. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution under normal conditions. The primary interaction is the inhibition of MerTK through binding to its ATP pocket .
Common Reagents and Conditions: The common reagents used in the preparation of this compound include various organic solvents and reagents required for the synthesis of macrocyclic pyrimidines. The specific conditions for these reactions are proprietary and not publicly disclosed .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. There are no significant by-products or secondary products reported in the synthesis process .
Scientific Research Applications
UNC2541 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of MerTK in various biological processes. In medicine, it is investigated for its potential therapeutic applications in diseases where MerTK is implicated, such as cancer and autoimmune disorders .
Mechanism of Action
UNC2541 exerts its effects by specifically inhibiting MerTK. It binds to the ATP pocket of MerTK, preventing the phosphorylation and activation of the kinase. This inhibition disrupts the downstream signaling pathways that are involved in cell survival, immune regulation, and phagocytosis .
Comparison with Similar Compounds
Similar Compounds:
- Gilteritinib hemifumarate: A dual inhibitor of FLT3 and AXL with IC50 values of 0.29 nanomolar and 0.73 nanomolar, respectively .
- Sunitinib malate: An indolinone-based tyrosine kinase inhibitor that blocks the activities of VEGFR2, PDGFRβ, and c-kit .
- Pacritinib: An effective and specific inhibitor of JAK2 and FLT3 .
Uniqueness: UNC2541 is unique in its high specificity for MerTK compared to other similar compounds. It has a significantly lower IC50 value for MerTK, making it a more potent inhibitor. Additionally, its selectivity over other kinases such as AXL, Tyro3, and FLT3 further highlights its uniqueness .
Properties
IUPAC Name |
(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHBIZGUJZDHG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does UNC2541 interact with MerTK and what are the downstream effects of this interaction?
A1: this compound acts as a competitive inhibitor of MerTK, specifically targeting the ATP-binding pocket of the kinase. [] This binding prevents ATP from binding to MerTK, effectively inhibiting its kinase activity. [] As MerTK plays a crucial role in various cellular processes such as cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells by phagocytes), inhibiting its activity can have significant downstream effects. These effects can include:
Q2: What is the significance of the macrocyclic structure of this compound in its interaction with MerTK?
A2: The macrocyclic structure of this compound is critical for its potent and selective inhibition of MerTK. [] Macrocycles offer several advantages as kinase inhibitors, including:
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